(R)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
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Overview
Description
®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and formaldehyde. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the benzyl group: Benzyl chloroformate is reacted with the piperazine derivative to introduce the benzyl group.
Hydroxymethylation: Formaldehyde is used to introduce the hydroxymethyl group at the 2-position of the piperazine ring.
Industrial Production Methods
Industrial production methods for ®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce different piperazine derivatives.
Scientific Research Applications
®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate: A similar compound without the ®-configuration.
N-Benzylpiperazine: A simpler derivative of piperazine with a benzyl group attached to one of the nitrogen atoms.
Uniqueness
®-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific ®-configuration, which can impart different biological activities and properties compared to its racemic or (S)-counterparts. This stereochemistry can influence its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
1217713-62-6 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1 |
InChI Key |
DUSWOUMCIHZHBH-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN([C@H](CN1)CO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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